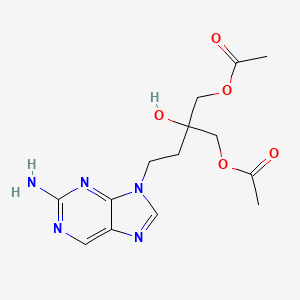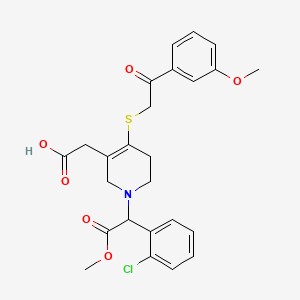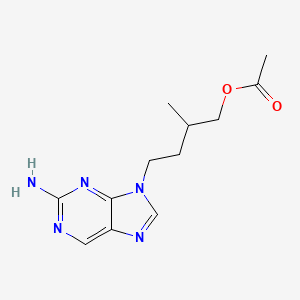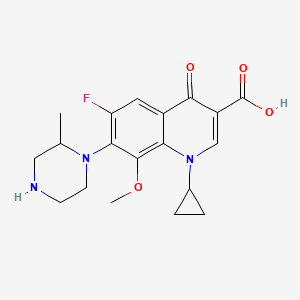
Clindamycin Myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin Myristate is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive bacteria. This compound is a prodrug, meaning it is converted into the active form, clindamycin, in the body. This compound is designed to improve the pharmacokinetic properties of clindamycin, such as its absorption and distribution.
Mechanism of Action
Target of Action
Clindamycin Myristate primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
This compound disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to this compound’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .
Biochemical Pathways
This compound disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Pharmacokinetics
This compound has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations . The elimination half-life of this compound is about 3 hours in adults and 2.5 hours in children . Half-life is increased to approximately 4 hours in the elderly .
Result of Action
This compound is effective for treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Action Environment
The efficacy of this compound can be influenced by local resistance patterns. For instance, it can be used for infections (e.g., skin and soft-tissue infections) in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common . Whether this compound is useful depends on local resistance patterns .
Biochemical Analysis
Biochemical Properties
Clindamycin Myristate, like other clindamycin derivatives, exhibits notable antimicrobial activity against various categories of bacteria . It interacts with several target proteins, contributing to its broad-spectrum antibacterial properties .
Cellular Effects
This compound affects various types of cells, primarily bacteria. Its antibacterial properties stem from its ability to inhibit protein synthesis in bacteria, thereby disrupting their cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation, and subsequently blocking protein synthesis . This mechanism is common to clindamycin and its derivatives .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. Factors such as pH and temperature can influence the rate of clindamycin degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Myristate typically involves the esterification of clindamycin with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide). The reaction conditions often include:
Temperature: Typically around 60-80°C.
Solvent: Anhydrous solvents like dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Esterification: Using large reactors to mix clindamycin and myristic acid with the catalyst.
Purification: The product is purified through techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Clindamycin Myristate undergoes several types of chemical reactions, including:
Hydrolysis: In the body, this compound is hydrolyzed to release the active clindamycin.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes such as esterases.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common for this compound.
Major Products:
Hydrolysis: Produces clindamycin and myristic acid.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Clindamycin Myristate has several applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its pharmacokinetic properties and its ability to deliver clindamycin more effectively.
Medicine: Explored for its potential to treat bacterial infections with improved efficacy and reduced side effects compared to clindamycin alone.
Industry: Utilized in the formulation of topical and systemic antibiotic treatments.
Comparison with Similar Compounds
- Clindamycin Phosphate
- Lincomycin
- Erythromycin
- Azithromycin
- Clarithromycin
Properties
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H59ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-19-25(36)40-30-28(38)27(37)29(41-32(30)42-5)26(22(3)33)34-31(39)24-20-23(18-7-2)21-35(24)4/h22-24,26-30,32,37-38H,6-21H2,1-5H3,(H,34,39)/t22?,23?,24-,26?,27-,28?,29?,30?,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGULCXDJBDOAKJ-MSSIQXSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H59ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Can you elaborate on the analytical method used to identify Clindamycin Myristate and other impurities?
A: The researchers utilized a sophisticated technique called HPLC-ESI-MSn. [] Here's a breakdown:
- HPLC (High-Performance Liquid Chromatography): This technique separates the components of a mixture based on their chemical properties. The researchers used a specific type of column called ZORBAX SB-C8, which is suitable for separating compounds like this compound. []
- MSn (Multi-stage Mass Spectrometry): This powerful technique analyzes the mass-to-charge ratio of ions and fragments them further to reveal their structural information. By analyzing the fragmentation patterns, researchers were able to deduce the structure of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)





![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)




![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)


